Preferential CYP3A5-Mediated Formation Differentiates 21-Hydroxyeplerenone from 6β-Hydroxyeplerenone
In vitro microsomal incubations with recombinant CYP enzymes demonstrate that 21-hydroxyeplerenone is formed preferentially by CYP3A5 compared to CYP3A4, with a Vmax/Km ratio of 3.3 for CYP3A5 versus 1.9 for CYP3A4 [1]. This contrasts with 6β-hydroxyeplerenone, which is formed specifically and preferentially via CYP3A4, with minimal contribution from CYP3A5 [2].
| Evidence Dimension | Enzyme catalytic efficiency (Vmax/Km ratio) |
|---|---|
| Target Compound Data | Vmax/Km = 3.3 (CYP3A5) |
| Comparator Or Baseline | 6β-hydroxyeplerenone: Vmax/Km not reported but formation is CYP3A4-specific; CYP3A4 for 21-hydroxy: Vmax/Km = 1.9 |
| Quantified Difference | 21-hydroxy formation by CYP3A5 is 1.74-fold higher than by CYP3A4 (3.3 vs 1.9) |
| Conditions | In vitro microsomal incubations with recombinant human CYP3A4 and CYP3A5 enzymes |
Why This Matters
This differential enzyme preference makes 21-hydroxyeplerenone uniquely suited as a probe substrate for CYP3A5 activity, a feature not offered by 6β-hydroxyeplerenone or the parent drug.
- [1] McGraw J, Cherney M, Bichler K, Gerhardt A, Nauman M. The relative role of CYP3A4 and CYP3A5 in eplerenone metabolism. Toxicol Lett. 2019;315:9-13. doi:10.1016/j.toxlet.2019.08.003 View Source
- [2] Cook CS, Berry LM, Bible RH, Hribar JD, Hajdu E, Liu NW. Pharmacokinetics and metabolism of [14C]eplerenone after oral administration to humans. Drug Metab Dispos. 2003;31(11):1448-1455. doi:10.1124/dmd.31.11.1448 View Source
